3-Cyclopentylprop-2-yn-1-ol
Description
3-Cyclopentylprop-2-yn-1-ol (C$8$H${12}$O) is a propargyl alcohol derivative featuring a cyclopentyl group attached to the alkyne-terminated carbon chain. The cyclopentyl variant likely shares properties such as high reactivity due to the propargyl alcohol moiety (terminal alkyne and hydroxyl group), making it valuable in organic synthesis, catalysis, and pharmaceutical intermediates. Its cyclopentyl substituent may enhance steric bulk compared to smaller rings, influencing solubility, stability, and interaction with catalysts.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-cyclopentylprop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-2,4-5,7H2 |
InChI Key |
QOWCHUPSOMSCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C#CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopentylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentylacetylene with propargyl bromide in the presence of a strong base such as sodium amide (NaNH2). The reaction typically proceeds as follows:
Cyclopentylacetylene Preparation: Cyclopentylacetylene can be synthesized by dehydrohalogenation of cyclopentyl bromide using a strong base like potassium tert-butoxide (KOtBu).
Alkylation: The cyclopentylacetylene is then reacted with propargyl bromide in the presence of sodium amide to yield 3-cyclopentylprop-2-yn-1-ol.
Industrial Production Methods
Industrial production of 3-cyclopentylprop-2-yn-1-ol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: H2 with Pd/C, Lindlar’s catalyst, or NaBH4 for selective reductions.
Substitution: SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclopentylprop-2-yn-1-one or cyclopentylprop-2-ynal.
Reduction: 3-Cyclopentylprop-2-en-1-ol or 3-cyclopentylpropan-1-ol.
Substitution: 3-Cyclopentylprop-2-yn-1-chloride or 3-cyclopentylprop-2-yn-1-bromide.
Scientific Research Applications
3-Cyclopentylprop-2-yn-1-ol is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-cyclopentylprop-2-yn-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are useful in drug design and bioconjugation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Properties of 3-Cyclopentylprop-2-yn-1-ol and Structural Analogs
*Properties inferred from cyclopropyl analog and structural trends.
Biological Activity
3-Cyclopentylprop-2-yn-1-ol is an organic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
3-Cyclopentylprop-2-yn-1-ol features a cyclopentyl group attached to a propargylic alcohol. Its chemical structure can be represented as follows:
This compound exhibits both alkyne and alcohol functionalities, which contribute to its reactivity and interaction with biological systems.
The biological activity of 3-Cyclopentylprop-2-yn-1-ol is primarily attributed to its ability to interact with various enzymes and receptors. The alkyne moiety can participate in click chemistry, allowing the formation of stable triazole rings, which are valuable in drug design and bioconjugation.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction: It could modulate receptor activity, influencing cellular signaling pathways.
Biological Applications
3-Cyclopentylprop-2-yn-1-ol has been explored in several research contexts:
- Pharmaceutical Development: It serves as a building block for synthesizing more complex molecules, particularly in drug discovery.
- Biological Research: The compound is utilized in studies focused on enzyme interactions and metabolic pathways due to its unique structural features.
- Industrial Uses: It is employed in producing specialty chemicals, polymers, and resins.
In Vitro Studies
Several studies have investigated the biological effects of 3-Cyclopentylprop-2-yn-1-ol:
Case Studies
Recent case studies highlight the therapeutic potential of 3-Cyclopentylprop-2-yn-1-ol:
-
Case Study A: In a study examining its effects on human pancreatic cancer cells, the compound significantly reduced lactate output and inhibited cell growth.
"The compound demonstrated promising anti-cancer activity by suppressing glycolytic metabolism" .
- Case Study B: Research on enzyme inhibition revealed that 3-Cyclopentylprop-2-yn-1-ol effectively inhibited specific cysteine proteases linked to various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
